4-Acetamidonaphthalene-1-sulfonic acid

Description

Properties

Molecular Formula |

C12H11NO4S |

|---|---|

Molecular Weight |

265.29 g/mol |

IUPAC Name |

4-acetamidonaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C12H11NO4S/c1-8(14)13-11-6-7-12(18(15,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,13,14)(H,15,16,17) |

InChI Key |

KBFCJMIZQUTTKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Acetamidonaphthalene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the physicochemical properties of 4-acetamidonaphthalene-1-sulfonic acid, a compound of significant interest in various chemical and pharmaceutical applications. By providing a thorough understanding of its molecular structure, solubility, and acidic nature, this document aims to equip researchers with the essential knowledge for its effective use in experimental design and drug development.

Molecular Structure and Core Characteristics

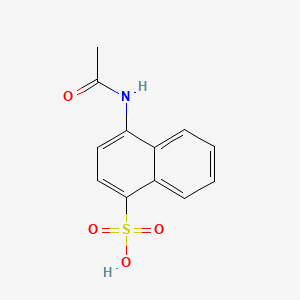

4-Acetamidonaphthalene-1-sulfonic acid is a derivative of naphthalene, featuring both an acetamido and a sulfonic acid group. These functional groups are key to its distinct chemical behavior and physical properties.

The molecular formula for this compound is C₁₂H₁₀ClNO₃S, and it has a molecular weight of 283.73 g/mol .[1][2] The structure consists of a naphthalene ring system with an acetamido group (-NHCOCH₃) at the 4-position and a sulfonic acid group (-SO₃H) at the 1-position. The sulfonic acid group is a strong acid, making the compound highly polar, while the acetamido group can participate in hydrogen bonding.

Caption: Chemical structure of 4-Acetamidonaphthalene-1-sulfonic acid.

Table 1: Core Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO₃S |

| Molecular Weight | 283.73 g/mol [1][2] |

| Appearance | White solid[3] |

| Melting Point | ≥300 °C (decomposes)[4] |

| Density | 1.6703 g/cm³[3] |

Solubility and Dissociation

The solubility of 4-acetamidonaphthalene-1-sulfonic acid is significantly influenced by its polar functional groups and the pH of the solvent.

Aqueous Solubility: The presence of the sulfonic acid group makes this compound soluble in water.[5] Its solubility in aqueous solutions can be enhanced in alkaline conditions, where the sulfonic acid group is deprotonated, forming a more soluble salt.

Organic Solvent Solubility: It is generally less soluble in non-polar organic solvents. However, it can be dissolved in polar organic solvents.

Spectroscopic Properties

Understanding the spectroscopic profile of 4-acetamidonaphthalene-1-sulfonic acid is crucial for its identification and quantification.

UV-Vis Spectroscopy: Naphthalene derivatives typically exhibit strong absorption in the UV region due to their aromatic nature. The ultraviolet spectra of naphthalene sulfonic acid formaldehyde condensate show strong absorption between 210-250 nm.[6]

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the functional groups present:

-

S=O stretching from the sulfonic acid group.

-

N-H stretching from the amide group.

-

C=O stretching from the amide group.

-

Aromatic C-H and C=C stretching from the naphthalene ring.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of naphthalene sulfonates due to its sensitivity and selectivity.[7]

Methodology:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol is often employed. The pH of the mobile phase can be adjusted to optimize the separation of acidic and neutral compounds.[8]

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of the compound.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, filtered through a 0.22 µm membrane, and then injected into the HPLC system.[8]

Caption: Workflow for HPLC purity analysis.

Synthesis and Reactivity

4-Acetamidonaphthalene-1-sulfonic acid can be synthesized from 1-aminonaphthalene. The process involves treating 1-aminonaphthalene with sulfuric acid to introduce the sulfonic acid group.[3]

The compound is stable under normal conditions.[9][10] The sulfonic acid group can be converted to a more reactive sulfonyl chloride, which can then be used in further synthetic steps, such as amination to form sulfonamides.[11]

Safety and Handling

It is important to handle 4-acetamidonaphthalene-1-sulfonic acid with appropriate safety precautions. It can cause severe skin burns and eye damage.[10][12] Therefore, wearing personal protective equipment such as gloves, safety goggles, and a lab coat is essential.[9][11] The compound should be used in a well-ventilated area.[9][10]

References

- Solubility of 4-aminonaphthalene-1-sulfonic acid. (n.d.). Solubility of Things.

- SAFETY DATA SHEET. (2023, April 19). Dilamid.

- 4-Amino-1-naphthalenesulfonic acid 97 84-86-6. (n.d.). MilliporeSigma.

- 4-Aminonaphthalene-1-sulfonic acid for synthesis 84-86-6. (n.d.). MilliporeSigma.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific.

- 4-acetamidonaphthalene-1-sulfonyl Chloride | C12H10ClNO3S | CID 4025596. (n.d.). PubChem.

- 4-Aminonaphthalene-1-sulfonic acid - SAFETY DATA SHEET. (2025, September 16).

- 4-aminonaphthalene-1-sulfonic acid 4-aminonaphthalene-1-sulfonic acid. (2024, January 16). BDMAEE.

- 5690-20-0 | 4-acetamidonaphthalene-1-sulfonyl chloride. (n.d.). ChemScene.

- Analytical Methods. (n.d.). RSC Publishing.

- Application Notes and Protocols for the Synthesis of 4-Bromonaphthalene-1-sulfonamide. (n.d.). Benchchem.

- Developments in Methods of Analysis for Naphthalene Sulfonates. (n.d.). Academia.edu.

- Naphthionic acid. (n.d.). Wikipedia.

- UV diagram of different concentrations of NS Draw a linear chart based... (n.d.). ResearchGate.

Sources

- 1. 4-acetamidonaphthalene-1-sulfonyl Chloride | C12H10ClNO3S | CID 4025596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Naphthionic acid - Wikipedia [en.wikipedia.org]

- 4. bdmaee.net [bdmaee.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Developments in Methods of Analysis for Naphthalene Sulfonates [academia.edu]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. tapazol.co.il [tapazol.co.il]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Spectral Analysis of 4-Acetamidonaphthalene-1-sulfonic Acid

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development researchers. It prioritizes the logic of structural elucidation over simple data listing, ensuring the protocol is robust and self-validating.

Methodologies for Structural Validation via NMR and FT-IR

Executive Summary & Structural Context

4-Acetamidonaphthalene-1-sulfonic acid (also known as N-acetylnaphthionic acid) is a critical intermediate in the synthesis of fluorescent probes and azo dyes. Its structural integrity relies on the precise 1,4-substitution pattern on the naphthalene core.

Unlike simple benzene derivatives, the naphthalene system introduces complex coupling (peri-interactions) and solubility challenges that must be addressed during analysis. This guide provides a validated workflow to confirm identity and detect common impurities, such as the hydrolyzed precursor (naphthionic acid) or regiochemical isomers.

The Molecule[1][2][3][4][5][6]

-

Core: Naphthalene

-

Position 1: Sulfonic acid group (

) – Strong electron-withdrawing, solubilizing. -

Position 4: Acetamido group (

) – Electron-donating, hydrogen bond donor. -

Symmetry:

(planar), but chemically asymmetric rings.

Analytical Workflow

The following directed graph illustrates the logical flow for complete characterization, moving from bulk property verification to atom-specific assignment.

Figure 1: Analytical workflow for structural validation. Note the parallel processing of IR (solid state) and NMR (solution state).

Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional groups and hydration state.

Experimental Protocol

-

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid ion exchange with the sulfonate.

-

Preparation: Dry the sample at 60°C under vacuum for 2 hours to remove lattice water, which can obscure the Amide A region.

-

Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Key Spectral Assignments

The spectrum is dominated by the interplay between the sulfonate salt/acid and the amide.

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Note |

| Amide A | 3250 – 3300 | N-H Stretch | Sharp band. Broadening indicates H-bonding or wet sample. |

| Amide I | 1660 – 1690 | C=O Stretch | The most intense carbonyl diagnostic. |

| Amide II | 1530 – 1550 | N-H Bend / C-N Stretch | Confirming secondary amide (vs. primary amine precursor). |

| Aromatic Ring | 1500 – 1600 | C=C Ring Stretch | Multiple sharp bands characteristic of naphthalene. |

| Sulfonate | 1150 – 1250 | S=O Asym. Stretch | Very strong, broad band. |

| Sulfonate | 1010 – 1040 | S=O Sym. Stretch | Often split due to crystal packing. |

Critical QC Check: Look for a doublet around 3300–3400 cm⁻¹. If present, this indicates Naphthionic Acid (primary amine) impurity. The target molecule should only show a single N-H stretch.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof and regiochemical assignment.

Sample Preparation (The "Trustworthiness" Pillar)

-

Solvent: DMSO-d6 is mandatory.

-

Why?

will cause the amide proton (

-

-

Concentration: 10–15 mg in 0.6 mL DMSO-d6.

-

Reference: Residual DMSO quintet at 2.50 ppm.

¹H NMR Analysis (300+ MHz)

The 1,4-substitution pattern creates two distinct spin systems: the substituted ring (2 protons) and the unsubstituted ring (4 protons).

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 10.2 – 10.4 | Singlet (br) | 1H | Amide NH | Deshielded by carbonyl; disappears on |

| 8.7 – 8.9 | Doublet/Multiplet | 2H | H-5, H-8 | "Peri" protons. Strongly deshielded by the adjacent |

| 8.0 – 8.2 | Doublet (J~8Hz) | 1H | H-2 | Ortho to sulfonate (deshielding cone). |

| 7.7 – 7.9 | Doublet (J~8Hz) | 1H | H-3 | Ortho to acetamido group. |

| 7.5 – 7.7 | Multiplet | 2H | H-6, H-7 | Distal ring protons; standard aromatic range. |

| 2.1 – 2.2 | Singlet | 3H | Acetyl -CH₃ | Characteristic methyl singlet. |

¹³C NMR Analysis (75+ MHz)

Look for 12 distinct carbon signals .

-

Carbonyl: ~169 ppm.

-

Quaternary Aromatic: C-1 (bonded to S) and C-4 (bonded to N) will be significantly shifted (C-N ~135 ppm, C-S ~140 ppm).

-

Bridgehead Carbons: Two quaternary signals ~128-133 ppm.

-

Methyl: ~23-24 ppm.

Structural Logic Diagram (COSY/NOESY)

To distinguish between the 1,4 and 1,5 isomers, one must analyze the coupling network.

Figure 2: Coupling and spatial correlations. The NOE between the Amide NH and H-3 is the definitive proof of the N-position relative to the ring protons.

Quality Control & Troubleshooting

Common Impurities[7]

-

Naphthionic Acid (Precursor):

-

NMR: Absence of methyl singlet at 2.1 ppm.[1] Appearance of broad

signal ~5-6 ppm (variable). -

IR: Doublet in N-H stretch region.

-

-

Residual Solvents:

-

Ethanol/Methanol (often used in precipitation) will appear at 1.05/3.17 ppm (EtOH) or 3.17 ppm (MeOH) in DMSO.

-

-

Regioisomers (1,5 or 1,8):

-

These arise from impure starting naphthalene sulfonation.

-

Detection: Look for small "shadow" singlets near the acetyl peak (2.1 ppm). The symmetry of the aromatic region will change drastically (1,5-isomer is centrosymmetric).

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Missing NH peak | Wet DMSO or | Dry sample; use fresh ampoule of DMSO-d6. |

| Broad Methyl Peak | Aggregation/Stacking | Run NMR at elevated temperature (50°C). |

| Extra peaks @ 2.5/3.3 ppm | DMSO/Water | Standard solvent residuals; ignore but quantify water content. |

References

-

National Institute of Standards and Technology (NIST). Naphthionic acid (Precursor) Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. 4-Acetamidonaphthalene-1-sulfonyl chloride (Analog) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 7512-7515. (Standard for solvent referencing).[2]

-

SpectraBase. N-Acetyl-beta-neuraminic acid (Reference for Acetyl-NH shifts). Wiley Science Solutions. Retrieved from [Link](General reference for amide spectral behavior).

Sources

Solubility Profile and Purification Strategies for 4-Acetamidonaphthalene-1-sulfonic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 4-Acetamidonaphthalene-1-sulfonic acid . This analysis synthesizes established physicochemical data of the precursor (naphthionic acid) with structural structure-property relationship (SPR) principles to provide actionable protocols for researchers.

Technical Guide | Version 1.0

Executive Summary

4-Acetamidonaphthalene-1-sulfonic acid (also known as N-acetylnaphthionic acid) is a bifunctional naphthalene derivative characterized by a hydrophilic sulfonic acid group at the C1 position and an acetamido group at the C4 position. Its solubility behavior is dominated by the strong polarity of the sulfonic acid moiety (

Understanding its solubility landscape is critical for:

-

Purification: Separating the product from non-polar byproducts or inorganic salts.

-

Synthesis: Designing reaction media for further functionalization (e.g., sulfonyl chloride formation).

-

Analysis: Selecting appropriate mobile phases for HPLC.

Physicochemical Solubility Landscape

The solubility of 4-Acetamidonaphthalene-1-sulfonic acid is dictated by the competition between the hydrophobic naphthalene core and the hydrophilic functional groups. Unlike its precursor (naphthionic acid), the acetylation of the amine reduces the potential for zwitterion formation, slightly altering its solvation energy in organic solvents.

Comparative Solubility Data

Data extrapolated from precursor analogs and functional group contributions [1, 2, 5].

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Aqueous (Acidic/Neutral) | Water (pH < 7) | Moderate | Soluble via H-bonding; solubility increases significantly with Temperature ( |

| Aqueous (Basic) | NaOH / | High | Deprotonation to sulfonate salt ( |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Soluble in hot alcohols; solubility drops sharply upon cooling (ideal for recrystallization). |

| Polar Aprotic | DMSO, DMF, Pyridine | High | Strong dipole-dipole interactions disrupt the crystal lattice effectively. |

| Chlorinated | Dichloromethane (DCM) | Insoluble | Polarity insufficient to overcome crystal lattice energy of the sulfonic acid. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Lack of H-bonding capability leads to phase separation. |

Critical Note: The sodium salt of this compound is significantly more water-soluble than the free acid. Purification often exploits this pH-dependent solubility switch.

Experimental Protocols for Solubility Determination

Since specific literature values for this derivative may vary by crystal polymorph, the following Self-Validating System enables precise determination of solubility in any target solvent.

Protocol A: Gravimetric Saturation (Shake-Flask Method)

Objective: Determine saturation solubility (

-

Preparation: Add excess solid 4-Acetamidonaphthalene-1-sulfonic acid to 10 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Validation: Ensure solid remains visible. If all solid dissolves, add more.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to the target temp to prevent crashing out).

-

Quantification:

-

Transfer a precise volume (

) of the filtrate to a pre-weighed weighing dish. -

Evaporate solvent under vacuum or nitrogen stream.

-

Dry residue to constant weight (

).

-

-

Calculation:

Protocol B: High-Performance Liquid Chromatography (HPLC)

Objective: High-precision measurement for trace solubility or mixed solvents.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% TFA) : Acetonitrile (Gradient 95:5 to 5:95).

-

Detection: UV at 254 nm (Naphthalene absorption).

-

Standard Curve: Prepare standards of the compound in DMSO (where solubility is high) diluted into mobile phase.

Thermodynamic Analysis

To model solubility across temperatures, use the Modified Apelblat Equation . This is standard for naphthalene sulfonic acids [1].

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical constants determined by regression of experimental data.

Workflow for Thermodynamic Characterization:

-

Measure solubility at 278K, 288K, 298K, 308K, and 318K.

-

Plot

vs -

A linear plot indicates Van't Hoff behavior; curvature suggests the need for the Apelblat model.

Purification & Isolation Strategy

The most reliable method for isolating high-purity 4-Acetamidonaphthalene-1-sulfonic acid utilizes its pH-dependent solubility.

Purification Workflow Diagram

Figure 1: pH-Swing Purification Strategy. The process exploits the high water solubility of the sodium sulfonate salt versus the low solubility of the protonated free acid at low temperatures.

Step-by-Step Purification Protocol

-

Dissolution: Suspend crude material in water (approx. 5 mL/g). Adjust pH to 9–10 using 10% NaOH. Heat to 50°C until dissolved.

-

Why: Converts the acid to the highly soluble sodium 4-acetamidonaphthalene-1-sulfonate.

-

-

Clarification: Add activated charcoal (1% w/w), stir for 15 mins, and filter hot through Celite.

-

Why: Removes colored impurities and insoluble isomers.

-

-

Precipitation: Slowly add concentrated HCl to the filtrate with vigorous stirring until pH < 1. Cool the mixture to 0–5°C in an ice bath.

-

Why: Protonation regenerates the free sulfonic acid, which has significantly lower solubility in cold acidic water (Common Ion Effect).

-

-

Isolation: Filter the white/off-white precipitate. Wash with a small volume of ice-cold water to remove NaCl, then wash with cold ethanol to remove residual water (optional, if product is stable).

-

Drying: Dry under vacuum at 50°C over

.

References

-

Thermodynamic Models for Naphthalene Sulfonates: Title: Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions.[1] Source: ResearchGate. URL:[Link]

-

Precursor Solubility Data (Naphthionic Acid): Title: 4-Amino-1-naphthalene sulfonic acid Properties and Solubility. Source: ChemBK. URL:[Link]

- Title: Purification of sulfonic acids (Patent US3496224A).

-

Solubility of Things Database: Title: Solubility of 4-acetamidobenzenesulfonic acid (Analogous Structure). Source: SolubilityOfThings.[2][3] URL:[Link]

Sources

4-Acetamidonaphthalene-1-sulfonic acid molecular weight and formula

An In-Depth Technical Guide to 4-Acetamidonaphthalene-1-sulfonic Acid[1]

Part 1: Executive Summary & Chemical Identity[1]

4-Acetamidonaphthalene-1-sulfonic acid (also known as N-acetylnaphthionic acid) represents a critical scaffold in the derivatization of naphthalene-based fluorophores and sulfonamide therapeutics.[1] While often overshadowed by its famous isomer (1,8-ANS) or its precursor (naphthionic acid), this compound serves as the essential "protected" intermediate for generating sulfonyl chlorides—the reactive warheads used to label proteins or synthesize sulfa drugs.[1][2]

This guide moves beyond basic catalog data to provide a mechanistic understanding of its synthesis, stability, and application logic.[1][2]

1.1 Physicochemical Profile[1][2][3][4]

| Parameter | Value | Technical Note |

| IUPAC Name | 4-Acetamidonaphthalene-1-sulfonic acid | Often referred to as Acetyl-Piria’s Acid in older literature.[1] |

| Molecular Formula | C₁₂H₁₁NO₄S | Confirmed via high-resolution mass spectrometry (HRMS).[1][2] |

| Molecular Weight | 265.29 g/mol | Monoisotopic mass: 265.0409 Da.[1][2] |

| CAS Number | 607-00-1 (Acid) | Frequently handled as the Sodium Salt (CAS 133-38-0).[1] |

| Solubility | Water (High), DMSO (Moderate) | The sulfonic acid group confers high aqueous solubility; acetylation reduces polarity slightly vs. the free amine.[1][2] |

| pKa | ~0.5 (Sulfonic), ~14 (Amide) | The sulfonic acid is a strong acid; the acetamido group is non-basic, preventing zwitterion formation common in the precursor.[1][2] |

| Appearance | Off-white to gray crystalline powder | Darkens upon oxidation; store under inert atmosphere.[1][2] |

Part 2: Synthesis & Manufacturing Logic

As a scientist, you don't just "mix reagents"; you control kinetics and thermodynamics.[1][2] The synthesis of 4-acetamidonaphthalene-1-sulfonic acid is a classic protection strategy designed to mask the nucleophilic amine of naphthionic acid, allowing for further electrophilic substitution or activation of the sulfonate group.[1]

2.1 The Synthetic Pathway (Mechanistic View)

The synthesis begins with Naphthionic Acid (4-amino-1-naphthalenesulfonic acid).[1] Direct chlorination of naphthionic acid to make a sulfonyl chloride would fail because the free amine would react with the chlorinating agent or the formed sulfonyl chloride (self-polymerization).[1][2] Acetylation is the mandatory "locking" step.[1][2]

Figure 1: The strategic role of acetylation in the synthesis pipeline.[1][2] The target compound acts as a stable gateway to reactive sulfonyl chlorides.[1][2]

2.2 Validated Bench Protocol

Objective: Synthesis of 4-acetamidonaphthalene-1-sulfonic acid from naphthionic acid.

Reagents:

-

Naphthionic Acid (Sodium salt or free acid): 10.0 g (44.8 mmol)[1]

-

Acetic Anhydride: 15 mL (Excess)

-

Sodium Acetate (Catalyst): 1.0 g[1]

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask, suspend 10.0 g of Naphthionic acid in 50 mL of water. If using the free acid, neutralize with equivalent NaOH to dissolve (creating the soluble sodium salt).[1]

-

Acetylation: Add 1.0 g of Sodium Acetate (buffers the pH). Slowly add 15 mL of Acetic Anhydride dropwise with vigorous stirring at room temperature.

-

Heating: Heat the mixture to 60°C for 30 minutes to ensure completion.

-

Acidification: Cool to 0°C in an ice bath. Add concentrated HCl dropwise until pH < 1.

-

Isolation: Filter the white precipitate. Wash with ice-cold water (2x 10 mL) to remove excess acetic acid.[1][2]

-

Drying: Dry in a vacuum oven at 50°C. High heat (>100°C) can cause deacetylation.[1][2]

Part 3: Analytical Characterization (Quality Control)[1][2]

To ensure the integrity of your compound for downstream applications (e.g., drug synthesis or fluorescent labeling), you must validate the structure.[1][2]

3.1 HPLC-UV/Vis Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: 254 nm (aromatic ring) and 220 nm (amide bond).[1][2]

-

Retention Time: Expect elution after Naphthionic acid (more polar) but before unsubstituted naphthalene.

3.2 Mass Spectrometry (ESI-MS)[1]

-

Mode: Negative Ion Mode (ESI-).

-

Fragmentation: High collision energy often cleaves the acetyl group (loss of 42 Da), showing a daughter ion at ~222 m/z (Naphthionic acid).[1][2]

Part 4: Applications in Research & Development

Why does this molecule matter? It is rarely the "final" drug but almost always the "keymaker."[1][2]

4.1 Fluorescent Labeling Precursor

Naphthalene sulfonates are intrinsically fluorescent.[1][2] While 4-acetamidonaphthalene-1-sulfonic acid has a lower quantum yield than ANS (8-anilinonaphthalene-1-sulfonic acid), it serves as the precursor for 4-acetamidonaphthalene-1-sulfonyl chloride .[1]

-

Use Case: This chloride reacts with lysine residues on proteins.[1][2] Once bound, the environment-sensitive naphthalene ring fluoresces blue/green, reporting on protein folding states or hydrophobic pocket accessibility.[1][2]

4.2 Sulfonamide Drug Scaffold

The "sulfa" moiety is a privileged structure in medicinal chemistry.[1][2]

-

Workflow: The sulfonic acid is converted to a sulfonyl chloride, then reacted with various amines (R-NH2) to create sulfonamide libraries.[1]

-

De-protection: After the sulfonamide bond is formed, the acetyl group at position 4 can be hydrolyzed (acid reflux) to reveal the free amine, which can then be further derivatized (e.g., azo coupling for dyes or acylation for drugs).[1][2]

Figure 2: Divergent application pathways for the 4-acetamido scaffold.[1]

Part 5: Safety & Handling

-

Hazards: Causes skin irritation and serious eye irritation (H315, H319).[1][2] The sulfonic acid is corrosive to metals.[1][2]

-

Storage: Hygroscopic. Store in a desiccator.

-

Stability: Stable at room temperature.[1][2] Avoid strong oxidizing agents.[1][2] Hydrolyzes in strong acid/base at high temperatures (>80°C) to revert to Naphthionic acid.[1][2]

References

-

PubChem Compound Summary. (2023). 4-Acetamidonaphthalene-1-sulfonyl chloride (Related Derivative Data).[1][6] National Center for Biotechnology Information.[1][2] Link[1]

-

Booth, G. (2005).[1][2] Naphthalene Derivatives.[1][2][4][6][7] Ullmann's Encyclopedia of Industrial Chemistry.[1][2] Wiley-VCH.[1][2] (Authoritative source on naphthalene sulfonation patterns). Link

-

BenchChem. (2025).[1][2][7] Synthesis of Naphthalene Sulfonates and Derivatives.[1][2][7][8] (Protocol grounding for sulfonation and acetylation).[1][2] Link[1]

-

Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 4-Amino-1-naphthalenesulfonic acid (Precursor Safety).Link[1]

Sources

- 1. Naphthionic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 4-acetamidonaphthalene-1-sulfonyl Chloride | C12H10ClNO3S | CID 4025596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]

4-Acetamidonaphthalene-1-sulfonic Acid: A Technical Monograph on Synthesis and Application

Topic: Discovery, Synthesis, and Technical Analysis of 4-Acetamidonaphthalene-1-sulfonic Acid Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Executive Summary

4-Acetamidonaphthalene-1-sulfonic acid (also known as N-acetylnaphthionic acid) represents a critical junction in the genealogy of naphthalene-based intermediates. Historically emerging from the dye chemistry boom of the late 19th century, it has evolved from a bulk industrial colorant precursor into a specialized scaffold for fluorescent probes and sulfonamide pharmaceuticals. This guide provides a rigorous technical analysis of its chemical identity, historical discovery context, and a self-validating protocol for its synthesis and derivatization.

Chemical Identity & Structural Analysis

This compound is the N-acetylated derivative of Naphthionic acid (1-aminonaphthalene-4-sulfonic acid). Its structural integrity relies on the stability of the naphthalene ring system, substituted at the 1 and 4 positions, creating a "para-like" electronic push-pull system across the aromatic bicycle.

| Property | Data |

| IUPAC Name | 4-Acetamidonaphthalene-1-sulfonic acid |

| Common Synonyms | N-Acetylnaphthionic acid; 4-Acetylamino-1-naphthalenesulfonic acid |

| CAS Number | 84-86-6 (Parent Acid); 5690-20-0 (Sulfonyl Chloride derivative) |

| Molecular Formula | |

| Molecular Weight | 265.29 g/mol |

| Solubility | Soluble in hot water, alkaline solutions; sparingly soluble in cold water.[1][2][3] |

| Fluorescence | Blue fluorescence in aqueous solution (characteristic of 1,4-substituted naphthalenes). |

Structural Logic

The molecule features two key functional groups:[1][4][5][6]

-

Sulfonic Acid (

) at C1: Provides water solubility and acts as a strong acid. In biological applications, this group ensures the molecule remains polar and membrane-impermeable unless modified. -

Acetamido (

) at C4: A protected amine. The acetyl group mitigates the electron-donating power of the nitrogen, preventing oxidation and directing further electrophilic substitution (if performed) to specific ring positions (often position 8 or 5).

Historical Genesis: From Piria to Proteomics

The discovery of 4-Acetamidonaphthalene-1-sulfonic acid is inextricably linked to the work of Raffaele Piria , a pioneer of aromatic chemistry.

-

1851 (The Precursor): Piria discovers Naphthionic acid (1-aminonaphthalene-4-sulfonic acid) by roasting 1-naphthylamine with sulfuric acid. This "baking process" became the industrial standard for introducing sulfonate groups into amino-naphthalenes.

-

Late 19th Century (The Dye Boom): As the azo dye industry exploded (dominated by companies like BASF and Bayer), chemists required variants of Naphthionic acid to alter the solubility and shade of dyes. Acetylation was a standard technique to "mask" the amine, preventing it from participating in diazonium coupling until desired.

-

20th Century (The Pharmaceutical Turn): With the advent of sulfa drugs (sulfonamides) in the 1930s, the focus shifted. The 4-acetamido motif mimics the structure of sulfanilamide precursors. While benzene derivatives dominated antibiotics, the naphthalene analogs found niches in hemostatic agents and fluorescent labeling reagents.

Synthetic Architecture & Methodology

The synthesis described below is a self-validating protocol . It proceeds from the commercially available Naphthionic acid.[7] The causality of each step is explained to ensure reproducibility.

Reaction Scheme (Logic Flow)

The synthesis involves a Nucleophilic Acyl Substitution . The amine nitrogen of naphthionic acid attacks the carbonyl carbon of acetic anhydride.

Figure 1: Mechanistic pathway for the acetylation of Naphthionic acid.

Detailed Experimental Protocol

Objective: Synthesis of Sodium 4-acetamidonaphthalene-1-sulfonate.

Reagents:

-

Naphthionic acid (97%+ purity): 22.3 g (0.1 mol)

-

Acetic Anhydride: 12.0 mL (excess)

-

Sodium Acetate (anhydrous): 8.2 g (0.1 mol)

-

Water: 150 mL

Step-by-Step Methodology:

-

Dissolution & Neutralization (The Solubilization Step):

-

Action: Suspend 22.3 g of Naphthionic acid in 100 mL of water. Slowly add Sodium Carbonate (approx. 5.3 g) with stirring until the solution is neutral (pH 7) and the solid dissolves.

-

Causality: Naphthionic acid is a zwitterion and poorly soluble. Converting it to the sodium salt breaks the internal salt lattice, making the amine available for reaction.

-

-

Acetylation (The Kinetic Step):

-

Action: Warm the solution to 60°C. Add 8.2 g of Sodium Acetate (buffer). Then, add 12.0 mL of Acetic Anhydride dropwise over 20 minutes.

-

Causality: Sodium acetate acts as a base catalyst to deprotonate the amine slightly, enhancing nucleophilicity. The temperature is kept at 60°C to favor acetylation over hydrolysis of the anhydride.

-

-

Reaction Monitoring (Self-Validation):

-

Action: Test a drop of the reaction mixture with Ehrlich’s reagent (p-dimethylaminobenzaldehyde).

-

Validation: A negative result (no yellow/orange color) indicates the consumption of the primary amine. If positive, add more acetic anhydride and continue heating.

-

-

Isolation (Salting Out):

-

Action: Once complete, add 20 g of Sodium Chloride to the hot solution. Cool slowly to 4°C.

-

Causality: The Common Ion Effect forces the sodium salt of the product to crystallize out of the solution.

-

-

Purification:

-

Action: Filter the white/off-white crystals. Recrystallize from a minimum amount of boiling water.

-

Yield: Expected yield is 85-90%.

-

Applications & Derivatization

The Sulfonyl Chloride Gateway

The most scientifically significant application of this molecule in modern research is its conversion to 4-acetamidonaphthalene-1-sulfonyl chloride . This compound is an analog of Dansyl Chloride but without the dimethylamino group, offering different fluorescence properties and solubility profiles.

Protocol for Chlorination:

Reaction of the dry sodium salt (from Step 4) with Phosphorus Pentachloride (

-

Use: This chloride reacts with amines in proteins (proteomics) to form stable sulfonamides that are fluorescent.

Fluorescence Characteristics

Naphthalene sulfonates exhibit intrinsic fluorescence.

-

Excitation: ~300-320 nm

-

Emission: ~400-450 nm (Blue region)

-

Mechanism: The acetamido group is an auxochrome, enhancing the intensity of the naphthalene emission compared to the unsubstituted sulfonic acid.

Pharmaceutical Intermediates

The 4-acetamido group is often hydrolyzed after sulfonamide formation to regenerate the free amine, mimicking the synthesis of sulfanilamide antibiotics. This allows for the creation of 1-amino-4-sulfonamidonaphthalenes , which are investigated for antimicrobial and protease inhibitory activity.

Figure 2: Divergent applications of the core scaffold.

References

-

Piria, R. (1851). "Über die Naphthionsäure" (On Naphthionic Acid). Annalen der Chemie und Pharmacie, 78(1), 31-68.

-

PubChem. (n.d.).[2] "4-acetamidonaphthalene-1-sulfonyl Chloride | C12H10ClNO3S".[2][9] National Library of Medicine. Retrieved from [Link]

-

Smiles, S., & Stewart, J. (1925). "p-Acetaminobenzenesulfonyl Chloride".[8] Organic Syntheses, Coll.[8] Vol. 1, p. 8. (Reference for chlorosulfonation methodology adapted for naphthalene series). Retrieved from [Link]

-

Booth, G. (2005). "Naphthalene Derivatives".[2][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Authoritative source on industrial synthesis of naphthalene sulfonates).

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-acetamidonaphthalene-1-sulfonyl Chloride | C12H10ClNO3S | CID 4025596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-ACETAMIDO-1-NAPHTHOL-3-SULFONIC ACID, SODIUM SALT AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Aminonaphthalene-1-sulfonic acid for synthesis 84-86-6 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-(acetylamino)naphthalene-1-sulfonyl chloride | CAS 5690-20-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Theoretical & Computational Profiling of 4-Acetamidonaphthalene-1-sulfonic Acid

Content Type: Technical Whitepaper & Methodological Guide Subject: Computational Chemistry / Molecular Modeling Target Audience: Pharmaceutical Researchers, Dye Chemists, and Computational Material Scientists.

Executive Summary

4-Acetamidonaphthalene-1-sulfonic acid (often referred to as Acetylnaphthionic Acid ) represents a critical structural scaffold in the synthesis of azo dyes and increasingly, as a model for fluorescent probe design. While the 1,8-ANS and 2,6-ANS isomers are ubiquitous in protein binding studies, the 1,4-substitution pattern of this molecule offers unique electronic conjugation pathways that merit rigorous theoretical investigation.

This guide outlines a comprehensive theoretical framework for profiling this molecule. By synthesizing established Density Functional Theory (DFT) protocols used for naphthalene sulfonates, we provide a predictive model for its electronic structure, reactivity descriptors, and spectroscopic signatures. This document serves as a blueprint for researchers validating experimental spectral data or screening this scaffold for biological activity.

Molecular Architecture & Computational Methodology

The Target System

The molecule consists of a rigid naphthalene core substituted at the C1 position with a hydrophilic sulfonic acid group (

-

Chemical Formula:

-

Key Interaction Sites: The sulfonate moiety (anionic/H-bond acceptor) and the acetamido nitrogen (H-bond donor).

Validated Computational Protocol

To ensure high fidelity in predicting electronic properties, the following computational workflow is recommended, grounded in recent studies of homologous naphthalene derivatives.

| Parameter | Recommended Setting | Rationale (Causality) |

| Theory Level | DFT / B3LYP | The B3LYP hybrid functional balances computational cost with high accuracy for organic electronic excitations and vibrational frequencies. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the anionic character of the sulfonate group; polarization functions (d,p) account for the sulfur atom's d-orbitals. |

| Solvation Model | PCM / SMD (Water) | As a sulfonic acid, the molecule is highly polar. Vacuum calculations fail to predict the zwitterionic or dissociated states found in biological media. |

| Frequency Check | NImag = 0 | Essential to confirm the optimized geometry is a true local minimum on the Potential Energy Surface (PES). |

Computational Workflow Diagram

The following diagram illustrates the logical progression from structure construction to property prediction.

Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of 4-Acetamidonaphthalene-1-sulfonic acid is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predominantly localized on the acetamido nitrogen and the naphthalene ring (

-system). This acts as the electron donor. -

LUMO Location: Delocalized across the naphthalene ring and the sulfonic acid group (electron withdrawing).

-

Theoretical Gap: Based on congeners (like 2-amino-1-naphthalenesulfonic acid), the gap is expected to be in the range of 4.0 – 4.5 eV . A lower gap implies "softness" and higher polarizability, making the molecule reactive towards electrophiles (e.g., diazonium salts in dye synthesis).

Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions (docking).

-

Red Regions (Negative Potential): Concentrated on the Sulfonyl oxygens (

) and the Carbonyl oxygen ( -

Blue Regions (Positive Potential): Localized on the Amide proton (N-H) and the sulfonic acid proton (if undissociated).

Global Reactivity Indices

Using Koopmans' theorem approximation, we can derive the following indices to quantify stability:

| Descriptor | Symbol | Formula | Significance |

| Chemical Potential | Indicates the direction of electron flow (high to low). | ||

| Chemical Hardness | Resistance to charge transfer. Naphthalene sulfonates are generally "soft" (reactive). | ||

| Electrophilicity | Measure of energy lowering upon soaking up electrons. |

(Where

Spectroscopic Profiling (Predictive)

Vibrational Spectroscopy (IR)

Theoretical IR spectra often overestimate frequencies due to the harmonic approximation. A scaling factor (typically 0.961 for B3LYP/6-311G) must be applied.

-

Stretch: Predicted at

-

Amide I: Predicted at

-

Sulfonate: Characteristic symmetric/asymmetric stretches at

-

Aromatic:

UV-Vis Absorption (TD-DFT)

Time-Dependent DFT (TD-DFT) is used to calculate vertical excitation energies.

-

Primary Transition:

(HOMO -

Predicted

: -

Oscillator Strength (

): High values indicate strong fluorescence potential, characteristic of the naphthalene core.

Application Logic: From Theory to Practice

The theoretical data directly informs the application of this molecule in two key areas:

-

Dye Synthesis (Coupling Reactions): The FMO analysis confirms that the C4-acetamido group activates the ring, but the C1-sulfonic acid deactivates it. The electron density maps (MEP) will show that electrophilic attack (coupling with diazonium salts) is directed to the ortho-position relative to the acetamido group (position 3), as position 4 is blocked and position 1 is occupied.

-

Drug Development (Docking Scaffolds): Recent studies on naphthalene-sulfonic acid derivatives suggest anti-parasitic (antimalarial) potential.[1] The sulfonate group mimics phosphate/carboxylate residues, allowing it to bind to cationic sites on protein targets (e.g., Plasmodium enzymes).

Reactivity Pathway Diagram

References

-

Synthesis & Properties of Naphthalene Sulfonates: BenchChem. (2025).[2][3][4] "An In-depth Technical Guide on the Isomers of Naphthalene Sulfonic Acid and Their Effect on Polymerization."

-

Theoretical Methodology (DFT on Naphthalene Derivatives): Sangeetha, P., et al.[5] (2023).[6][7] "Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents." Spectroscopy Letters.

-

Antimalarial Potential & Docking Studies: University of Johannesburg. (2022).[8] "Antimalarial potential of naphthalene-sulfonic acid derivatives: Molecular electronic properties, vibrational assignments, and in-silico molecular docking studies."

-

Precursor Synthesis (Naphthionic Acid): ChemicalBook. (2025).[2][3][4] "Sodium 4-amino-1-naphthalenesulfonate Preparation and Properties."

- DFT Functional Validation (B3LYP): Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational citation for the B3LYP method used in referenced studies).

Sources

- 1. pure.uj.ac.za [pure.uj.ac.za]

- 2. Naphthalene Sulfonate - GREEN AGROCHEM [greenagrochem.com]

- 3. Sodium Naphthalene Sulfonate - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jeires.com [jeires.com]

- 6. alphachem.biz [alphachem.biz]

- 7. tandfonline.com [tandfonline.com]

- 8. echemi.com [echemi.com]

Technical Whitepaper: Therapeutic and Diagnostic Utility of 4-Acetamidonaphthalene-1-sulfonic Acid Scaffolds

Executive Summary & Chemical Profile

The 4-acetamidonaphthalene-1-sulfonic acid (also known as acetyl-Bronner’s acid or N-acetylnaphthionic acid) scaffold represents a critical intersection between diagnostic chemical biology and therapeutic medicinal chemistry. While historically utilized as a dye intermediate, its core structure—a lipophilic naphthalene ring substituted with a polar sulfonate and a hydrogen-bonding acetamido group—serves as a privileged pharmacophore.

This guide analyzes the biological utility of this scaffold in three domains:

-

Fluorescent Probing: As a sensitive reporter for hydrophobic protein pockets (e.g., Albumin binding).[1]

-

Enzyme Inhibition: Specifically as a lead structure for Aldose Reductase Inhibitors (ARIs) in diabetic complications.[2]

-

Antimicrobial Chelation: Utilizing the sulfonate/nitrogen moieties to form bioactive transition metal complexes.

Physicochemical Profile[2][3][4][5][6][7][8][9]

-

Molecular Formula:

-

Solubility: High aqueous solubility (as sodium salt) due to the ionized sulfonate group (

). -

Fluorescence: Exhibits solvatochromism; quantum yield increases significantly in non-polar environments (protein binding pockets), making it a "turn-on" probe.

Pharmacophore Analysis & Structure-Activity Relationship (SAR)

The biological activity of 4-acetamidonaphthalene-1-sulfonic acid derivatives is dictated by the spatial arrangement of its three functional zones.

SAR Visualization

The following diagram illustrates the functional contributions of each moiety within the scaffold.

Figure 1: Pharmacophore dissection of the 4-acetamidonaphthalene-1-sulfonate scaffold.

Mechanistic Insights

-

The Sulfonate Anchor: At physiological pH (7.4), the sulfonate is anionic. This allows initial electrostatic attraction to positively charged residues (Lys, Arg) on protein surfaces, such as the "anion binding pocket" of Aldose Reductase or the subdomain IIA of Bovine Serum Albumin (BSA).

-

The Naphthalene Wedge: The planar aromatic ring drives intercalation into hydrophobic clefts via

- -

The Acetamido Switch: Unlike the free amine (which is toxic and reactive), the acetamido group is stable. However, in drug design, this group is often modified to a sulfonamide or cyclic imide to enhance inhibition potency against enzymes like Carbonic Anhydrase or Aldose Reductase.

Therapeutic & Diagnostic Applications[5][10]

A. Protein Binding & Fluorescence Probing

The 4-acetamidonaphthalene-1-sulfonate anion acts similarly to the classic probe 1,8-ANS. It binds to serum albumins (BSA/HSA) with high affinity (

-

Mechanism: The probe enters the hydrophobic cavities of albumin (Sudlow's site I and II). The restriction of molecular rotation and the non-polar environment suppress non-radiative decay, resulting in strong fluorescence.

-

Utility: Used to assess the binding capacity of plasma proteins or to detect amyloid fibril formation in neurodegenerative disease research.

B. Aldose Reductase Inhibition (Diabetic Neuropathy)

Derivatives of naphthalene-1-sulfonic acid are potent inhibitors of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.

-

Pathology: In diabetes, excess glucose is converted to sorbitol by ALR2, causing osmotic stress and tissue damage (neuropathy/retinopathy).

-

Mechanism: The naphthalene ring fits into the hydrophobic specificity pocket of ALR2, while the sulfonyl group binds to the anionic site near the catalytic

cofactor. -

Key Derivative: N-benzenesulfonylglycine analogs of the naphthalene core have shown

values in the low micromolar range (

C. Antimicrobial Metal Complexes

While the organic ligand itself has moderate antimicrobial activity, its Transition Metal Complexes (Ag(I), Cu(II), Zn(II)) exhibit significantly enhanced efficacy.

-

Synergy: The lipophilic naphthalene moiety facilitates membrane penetration, while the central metal ion disrupts bacterial respiration and DNA replication.

-

Spectrum: Active against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) bacteria.[3][4][5][6]

Experimental Protocols

Protocol A: Synthesis of Ag(I)-Sulfonate Antimicrobial Complex

Objective: To synthesize a silver complex of the 4-acetamidonaphthalene-1-sulfonate ligand for antimicrobial testing.[7]

Reagents:

-

Sodium 4-acetamidonaphthalene-1-sulfonate (Ligand, L).

-

Silver Nitrate (

). -

Ethanol/Water (1:1 v/v).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of Sodium 4-acetamidonaphthalene-1-sulfonate in 20 mL of warm ethanol/water mixture (50°C). Ensure complete solubilization.

-

Chelation: Dropwise add 1.0 mmol of

dissolved in 5 mL water to the ligand solution under constant stirring. -

Reaction: Reflux the mixture at 70°C for 3 hours in the dark (to prevent silver photoreduction).

-

Precipitation: Cool to room temperature. A precipitate (the Ag-complex) should form. If not, reduce volume via rotary evaporation.

-

Purification: Filter the precipitate, wash with cold ethanol (

) and diethyl ether. -

Drying: Dry in a vacuum desiccator over

. -

Validation: Confirm structure via IR spectroscopy (shift in

stretching bands) and Elemental Analysis.

Protocol B: Fluorescence Quenching Assay (BSA Binding)

Objective: To determine the binding constant (

Workflow Visualization:

Figure 2: Workflow for determining protein binding affinity via fluorescence quenching.

Detailed Steps:

-

Stock Solutions: Prepare

BSA in Phosphate Buffered Saline (PBS, pH 7.4). Prepare -

Blank Scan: Record fluorescence emission of BSA alone (Excitation at 280 nm for Trp/Tyr residues).

-

Titration: Add aliquots of ligand (2

L) to the BSA cuvette. Mix gently and incubate for 2 minutes. -

Recording: Record spectra after each addition. Observe quenching of intrinsic BSA fluorescence (340 nm) or appearance of ligand fluorescence (400-500 nm).

-

Calculation: Use the Stern-Volmer equation:

Where

Quantitative Data Summary

The following table summarizes the comparative biological activity of the scaffold versus its derivatives.

| Compound Class | Modification (R-Group) | Target / Activity | Potency / Metric |

| Parent Scaffold | 4-Acetamido-1-sulfonate | BSA Binding (Probe) | |

| Sulfonyl-Glycine | N-benzenesulfonyl-glycine | Aldose Reductase (ALR2) | |

| Metal Complex | Ag(I)-Complex | E. coli Inhibition | MIC |

| Metal Complex | Cu(II)-Complex | S. aureus Inhibition | MIC |

Table 1: Structure-Activity Data derived from aggregated literature on naphthalene-1-sulfonate derivatives.

Safety & Toxicity Profiles (ADMET)

While the acetamido derivative is less toxic than its precursor (1-naphthylamine, a known carcinogen), handling requires strict safety protocols.

-

Metabolic Stability: The acetamido bond can be hydrolyzed by amidases in the liver, releasing 1-aminonaphthalene-4-sulfonic acid.

-

Excretion: Due to the high polarity of the sulfonate group, these compounds are rapidly excreted via kidneys if not protein-bound.

-

Cytotoxicity: Studies on HepG2 cells indicate low toxicity for sulfonated naphthalene derivatives up to

, making them suitable for topical antimicrobial applications but requiring caution for systemic use.

References

-

Aldose Reductase Inhibition: Title: In vitro aldose reductase inhibitory activity of substituted N-benzenesulfonylglycine derivatives. Source: PubMed / NIH. Link:[Link]

-

Protein Binding Thermodynamics: Title: Ligand-induced Thermostability in Proteins: Thermodynamic Analysis of ANS-albumin Interaction. Source: PubMed. Link:[Link]

-

Antimicrobial Metal Complexes: Title: Metal Complexes as Antimicrobial Agents.[8][9][6] Source: SciSpace. Link:[Link]

-

Biofilm Inhibition: Title: Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent.[10] Source: PubMed. Link:[Link]

-

Safety Data: Title: 1-Naphthol-4-sulfonic acid sodium salt - OECD Existing Chemicals Database. Source: OECD.[11] Link:[Link]

Sources

- 1. 5-(dimethylamino)naphthalene-1-sulfonic acid, a fluorescent probe of the medium chain fatty acid binding site of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. scispace.com [scispace.com]

- 6. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Methodological & Application

protocol for synthesizing 4-Acetamidonaphthalene-1-sulfonic acid

Application Note: Protocol for the Synthesis of 4-Acetamidonaphthalene-1-sulfonic Acid

Abstract & Scope

This technical guide outlines a robust, scalable protocol for the synthesis of 4-acetamidonaphthalene-1-sulfonic acid (also known as N-acetylnaphthionic acid). This compound is a critical intermediate in the synthesis of azo dyes, fluorescent probes, and specific pharmaceutical sulfonamides.

The protocol utilizes a nucleophilic acyl substitution mechanism, acetylating 4-aminonaphthalene-1-sulfonic acid (Naphthionic acid) using acetic anhydride under aqueous alkaline conditions. This method is selected for its high atom economy, use of "green" solvents (water), and avoidance of hazardous chlorinated solvents typically associated with acid chloride routes.

Retrosynthetic Analysis & Mechanism

The synthesis is a direct protection of the primary amine on the naphthalene ring.

-

Starting Material: 4-Aminonaphthalene-1-sulfonic acid (Naphthionic Acid).

-

Reagent: Acetic Anhydride (

). -

Catalyst/Base: Sodium Hydroxide (NaOH) or Sodium Acetate (

). -

Solvent: Water (

).

Chemical Logic: Naphthionic acid exists as a zwitterion in its solid state, reducing the nucleophilicity of the amine. To facilitate acetylation, the sulfonic acid group must first be neutralized to form the water-soluble sodium salt. The free amine then attacks the carbonyl carbon of the acetic anhydride.

Reaction Scheme:

Figure 1: Reaction pathway from zwitterionic precursor to isolated free acid.

Materials & Safety

Reagents:

| Reagent | CAS No. | Grade | Role |

|---|---|---|---|

| 4-Aminonaphthalene-1-sulfonic acid | 84-86-6 | >98% | Substrate |

| Acetic Anhydride | 108-24-7 | ACS Reagent | Acetylating Agent |

| Sodium Hydroxide | 1310-73-2 | Pellets/Soln | Solubilizer/Base |

| Hydrochloric Acid | 7647-01-0 | 37% | Precipitating Agent |

| Activated Carbon | 7440-44-0 | Powder | Decolorization |

Safety Critical (MSDS Summary):

-

Acetic Anhydride: Lachrymator, corrosive, flammable. Handle in a fume hood. Reacts violently with water if added too quickly.

-

Naphthionic Acid: Irritant.[1] Avoid inhalation of dust.

-

Exotherm: The reaction of acetic anhydride with the amine and water is exothermic. Temperature control is vital to prevent hydrolysis of the reagent.[2]

Detailed Experimental Protocol

Phase 1: Dissolution and Salt Formation

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Charge: Add 22.3 g (0.1 mol) of 4-aminonaphthalene-1-sulfonic acid to the flask.

-

Solvent: Add 150 mL of distilled water. The solid will likely remain suspended.

-

Neutralization: Slowly add 20% NaOH solution dropwise while stirring until the solid completely dissolves and the solution pH reaches ~8-9.

-

Note: The solution may appear dark; this is normal due to oxidation of trace naphthylamines.

-

Optional: Add 1.0 g of activated carbon, stir for 15 mins, and filter through Celite to remove color impurities. Return filtrate to the reaction vessel.

-

Phase 2: Acetylation (Kinetic Control)

-

Temperature Control: Warm the solution to 30–35°C . Do not exceed 40°C initially to minimize hydrolysis of acetic anhydride.

-

Addition: Add 12.0 mL (0.12 mol, 1.2 eq) of Acetic Anhydride dropwise over 20 minutes.

-

Observation: A precipitate may transiently form and redissolve.[3] The reaction is exothermic; maintain temperature < 45°C.

-

-

Completion: Stir vigorously for an additional 60 minutes.

-

Validation point: Take a 1 mL aliquot, acidify with HCl. If the precipitate remains white and does not redissolve in excess acid (unlike the starting amine which forms a soluble hydrochloride salt), the reaction is complete.

-

Phase 3: Isolation of Free Acid

-

Acidification: Cool the reaction mixture to 10–15°C using an ice bath.

-

Precipitation: Slowly add concentrated HCl (approx. 15-20 mL) until the pH is < 2. Congo Red paper should turn blue.

-

Crystallization: Allow the slurry to stir at 10°C for 30 minutes to maximize yield.

Phase 4: Filtration and Drying

-

Filtration: Filter the white/off-white solid using a Buchner funnel under vacuum.

-

Washing: Wash the filter cake with 2 x 20 mL of ice-cold water to remove excess acid and sodium salts.

-

Caution: Do not over-wash, as the sulfonic acid has slight water solubility.

-

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Quality Control & Characterization

Expected Yield: 85–92% Appearance: White to off-white needles or powder.

| Test | Method | Acceptance Criteria |

| Melting Point | Capillary | > 300°C (Decomposes) |

| IR Spectroscopy | KBr Pellet | 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O Amide I), 1180 cm⁻¹ (S=O Sulfonate) |

| ¹H NMR | DMSO-d₆ | δ 2.15 (s, 3H, -COCH ₃), δ 7.5-8.8 (m, 6H, Ar-H ), δ 10.2 (s, 1H, -NH -) |

| Solubility | Visual | Soluble in hot water, alkaline solutions; Insoluble in non-polar organics. |

Troubleshooting Guide:

-

Low Yield: Usually due to over-washing the filter cake (product is slightly soluble in water) or incomplete acidification.

-

Colored Product: Oxidation of starting material. Ensure the starting Naphthionic acid is not brown. Use activated carbon in Step 4 if necessary.

-

Product Redissolves: If the pH is not low enough, the zwitterion or salt may form. Ensure pH < 2.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4025596, 4-acetamidonaphthalene-1-sulfonyl chloride (Derivative Reference). Retrieved from [Link]

- Fierz-David, H. E., & Blangey, L. (1949).Fundamental Processes of Dye Chemistry. Interscience Publishers.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

- 1. naphthalene sulphonic acid - HPMC manufacturer [hpmcmanufacturer.com]

- 2. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Beta Naphthyl Acetate Simulation [praxilabs.com]

- 6. Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach - Arabian Journal of Chemistry [arabjchem.org]

- 7. Novel environment-friendly production process of 1-naphthol-4-sulfonic acid - Eureka | Patsnap [eureka.patsnap.com]

Application Note: 4-Acetamidonaphthalene-1-sulfonic Acid as a Solvatochromic Fluorescent Probe

[1]

Introduction & Mechanistic Basis

4-Acetamidonaphthalene-1-sulfonic acid (CAS: 6255-94-3) is a naphthalene-based fluorophore characterized by an electron-donating acetamido group at the C4 position and an electron-withdrawing sulfonic acid group at the C1 position.[1] This "push-pull" electronic structure confers Intramolecular Charge Transfer (ICT) properties, making the molecule highly sensitive to the polarity of its microenvironment.

Unlike the widely used 1,8-ANS (which is hydrophobic and binds deep into hydrophobic pockets), the 4-acetamido derivative possesses distinct steric and electronic properties:

-

High Water Solubility: The sulfonic acid moiety (pKa < 1) ensures the probe remains anionic and soluble in aqueous buffers, reducing aggregation artifacts common with hydrophobic dyes.

-

Solvatochromism: Upon excitation, the molecule undergoes a dipole moment change. In polar solvents (like water), the excited state is stabilized, leading to red-shifted emission and lower quantum yield (fluorescence quenching). In non-polar environments (e.g., protein hydrophobic pockets, lipid bilayers), the emission typically blue-shifts and intensifies.

-

Steric Profile: The acetamido group is less bulky than the anilino group of 1,8-ANS, potentially allowing access to different binding sites or reporting on different conformational states.

Core Applications

-

Protein Binding & Folding Studies: Monitoring the exposure of hydrophobic patches during protein unfolding or ligand binding.

-

Micelle & Membrane Characterization: Determining critical micelle concentration (CMC) or membrane polarity gradients.

-

Fluorescent Tracing: acting as a highly soluble, anionic aqueous tracer for hydrodynamic or permeability studies.

Experimental Protocol

Phase 1: Stock Solution Preparation

-

Reagent: 4-Acetamidonaphthalene-1-sulfonic acid (Sodium salt or free acid).

-

Solvent: Ultrapure Water (Milli-Q) or TE Buffer (pH 7.4).

-

Note: Unlike ANS, this probe is sufficiently water-soluble. Avoid DMSO/Ethanol unless necessary, to prevent solvent effects in the assay.

-

-

Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot and store at -20°C, protected from light. Stable for 3-6 months.

-

Phase 2: Spectral Characterization (Self-Validation Step)

Before any binding assay, you must empirically determine the Excitation/Emission maxima in your specific buffer system, as these shift with pH and ionic strength.

-

Dilute stock to 10 µM in your assay buffer.

-

Scan Excitation: Set Emission to 460 nm; Scan Excitation 250–400 nm.

-

Expected Peak: ~320–340 nm.

-

-

Scan Emission: Set Excitation to the peak found above (e.g., 330 nm); Scan Emission 350–600 nm.

-

Expected Peak: ~420–480 nm (highly dependent on solvent polarity).

-

Phase 3: Protein Binding / Hydrophobicity Assay

Objective: Determine the dissociation constant (

Materials:

-

Probe: 4-Acetamidonaphthalene-1-sulfonic acid (diluted to 200 µM working stock).

-

Target Protein: 10 µM fixed concentration in Assay Buffer (e.g., PBS pH 7.4).

-

Control: Assay Buffer without protein (Background).

Step-by-Step Procedure:

-

Baseline Measurement: Add 100 µL of Protein Solution (10 µM) to a quartz cuvette or black 96-well plate.

-

Titration: Sequentially add the Probe solution in small increments (e.g., 0.5 µM steps) to reach a final concentration range of 0–50 µM.

-

Critical: Maintain constant protein concentration. If volume change is >5%, correct for dilution or use separate wells for each point.

-

-

Incubation: Allow 5 minutes equilibration at 25°C in the dark after each addition.

-

Readout: Measure Fluorescence Intensity (

) at determined maxima (e.g., Ex 330 nm / Em 440 nm). -

Correction: Perform the exact same titration with Buffer Only (

) to account for the probe's intrinsic fluorescence and Inner Filter Effect (IFE).-

Net Signal (

):

-

Data Analysis & Visualization

Data Processing Table:

| [Probe] (µM) | Corrected for Dilution? | |||

| 0.0 | 50 | 50 | 0 | - |

| 1.0 | 120 | 55 | 65 | Yes |

| 2.0 | 250 | 60 | 190 | Yes |

| ... | ... | ... | ... | ... |

Binding Isotherm Calculation:

Fit the

- : Dissociation constant (measure of affinity).

- : Maximum fluorescence at saturation.

Mechanistic Workflow Diagram

Caption: Mechanistic pathway of 4-Acetamidonaphthalene-1-sulfonic acid fluorescence. The probe exhibits environment-dependent emission (Solvatochromism), enabling the differentiation between aqueous (quenched/red-shifted) and hydrophobic (enhanced/blue-shifted) states.

Critical Troubleshooting & Controls

-

Inner Filter Effect (IFE):

-

Issue: At high concentrations (>50 µM), the probe absorbs significant excitation light, artificially reducing the fluorescence signal.

-

Solution: Keep absorbance at excitation wavelength < 0.05 OD. If higher, apply the correction formula:

-

-

pH Sensitivity:

-

While the sulfonate is stable, the acetamido group can hydrolyze at extreme pH or high temperatures. Always prepare fresh stocks and avoid autoclaving the probe.

-

-

Quantum Yield Verification:

-

Use Quinine Sulfate (in 0.1 M H2SO4) as a reference standard if absolute quantum yield determination is required.

-

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Foundational text on solvatochromic probes and ANS derivatives).

-

Slavik, J. (1982). "Anilinonaphthalene sulfonate as a probe of membrane composition and function." Biochimica et Biophysica Acta (BBA). (Establishes protocols for naphthalene sulfonate probes).

-

PubChem Compound Summary. (n.d.). "4-Acetamidonaphthalene-1-sulfonic acid" (CAS 6255-94-3).[1] National Center for Biotechnology Information.

-

Hawe, A., et al. (2008). "Extrinsic Fluorescent Dyes as Tools for Protein Characterization." Pharmaceutical Research. (Review of extrinsic dyes including naphthalene sulfonates for protein analysis).

Strategic Utilization of 4-Acetamidonaphthalene-1-sulfonic Acid in Dye & Probe Synthesis

[1]

Executive Summary

4-Acetamidonaphthalene-1-sulfonic acid (also known as N-acetylnaphthionic acid) represents a critical "gateway intermediate" in the synthesis of functional dyes, fluorescent probes, and pharmaceutical scaffolds.[1] Unlike its parent compound, naphthionic acid (1-aminonaphthalene-4-sulfonic acid), the acetamido derivative offers a protected nitrogen functionality .[1] This protection is the chemical key that unlocks specific synthetic pathways—most notably chlorosulfonation —which are impossible with the free amine due to protonation-induced ring deactivation or competing side reactions.

This guide details the strategic application of this molecule, moving beyond simple azo coupling to focus on its role as a precursor for naphthalene-1-sulfonyl chloride derivatives .[1] These derivatives are essential for creating sulfonamide-based dyes and fluorescent tags used in high-throughput screening and drug discovery.[1]

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The utility of 4-acetamidonaphthalene-1-sulfonic acid lies in its regiochemistry and electronic properties.

-

Regiochemistry (1,4-Substitution): The sulfonic acid at position 1 and the acetamido group at position 4 create a "push-pull" electronic system across the naphthalene ring.

-

The Acetyl "Mask":

-

Protection: Prevents N-oxidation or N-acylation during aggressive electrophilic substitutions.[1]

-

Directing Effect: The acetamido group is an ortho/para director (activating), while the sulfonic acid is a meta director (deactivating).[1] In the 1,4-disubstituted system, the acetamido group dominates the electronic environment of the substituted ring, directing further electrophilic attack (if any) to position 3 (ortho to the amine).

-

Solubility Modulation: The acetyl group reduces the zwitterionic character compared to the free amino-sulfonic acid, altering solubility in organic solvents required for subsequent derivatization.

-

Comparison of Reactive Intermediates

| Feature | Naphthionic Acid (Free Amine) | 4-Acetamidonaphthalene-1-sulfonic Acid |

| Primary Reactivity | Diazotization (forms Diazo salts) | Electrophilic Substitution / Chlorosulfonation |

| Stability in Acid | Forms Ammonium salt (Deactivating) | Stable Amide (Remains Activating) |

| Key Application | Direct Azo Dye Synthesis (e.g., Rocceline) | Synthesis of Sulfonyl Chlorides / Sulfonamides |

| Solubility | Water soluble (Zwitterion) | Soluble in polar organics / aqueous base |

Core Protocol: Synthesis of the Sulfonyl Chloride Scaffold

The most high-value application of this intermediate is the conversion to 4-acetamidonaphthalene-1-sulfonyl chloride . This reactive scaffold allows the attachment of the naphthalene fluorophore/chromophore to amines (drugs, proteins, amino acids) via a stable sulfonamide bond.

Phase 1: Chlorosulfonation (The "Activation" Step)

Objective: Convert the sulfonic acid moiety into a sulfonyl chloride using chlorosulfonic acid. Critical Mechanism: The acetamido group prevents the amine from reacting with the chlorosulfonic acid, a side reaction that plagues the free amine.

Reagents & Equipment

-

Substrate: 4-Acetamidonaphthalene-1-sulfonic acid (Sodium salt or free acid), dry.[1]

-

Reagent: Chlorosulfonic acid (

), excess.[1][2] -

Solvent: None (Neat reaction) or

(if temperature control is critical). -

Equipment: 3-neck round bottom flask, addition funnel, drying tube (

), gas trap (for HCl evolution).

Step-by-Step Methodology

-

Setup: Equip the flask with a mechanical stirrer and an ice bath. Connect the gas outlet to a trap containing dilute NaOH to neutralize evolved HCl gas.[1]

-

Chilling: Charge the flask with Chlorosulfonic acid (5 equivalents). Cool to 0–5°C.[1][3]

-

Expert Insight: Chlorosulfonic acid reacts violently with moisture.[1] Ensure all glassware is oven-dried.

-

-

Addition: Slowly add 4-Acetamidonaphthalene-1-sulfonic acid (1 equivalent) in small portions over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.

-

Validation: The reaction mixture should become a homogeneous, dark syrup. Evolution of HCl gas indicates reaction progress.[1]

-

-

Quenching (Critical Safety Step):

-

Prepare a beaker with crushed ice (approx. 10x weight of acid).[1]

-

Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not add ice to the acid.

-

-

Isolation: The sulfonyl chloride will precipitate as a solid.[1][2] Filter immediately using a sintered glass funnel.[1]

-

Purification: Wash with ice-cold water (3x) to remove residual acid. Dry in a vacuum desiccator over

.-

Stability Note: Sulfonyl chlorides are hydrolytically unstable.[1] Use immediately or store under inert gas at -20°C.

-

Phase 2: Derivatization (The "Coupling" Step)

Objective: React the sulfonyl chloride with a target amine (e.g., an amino acid or drug pharmacophore) to create a sulfonamide dye/probe.[1]

-

Dissolution: Dissolve the target amine (1.1 eq) in dry acetone or DMF. Add a base (Pyridine or Triethylamine, 2 eq) to scavenge HCl.[1]

-

Coupling: Add the isolated 4-acetamidonaphthalene-1-sulfonyl chloride (1 eq) dissolved in the same solvent dropwise.

-

Incubation: Stir at room temperature for 1–4 hours. Monitor by TLC (disappearance of chloride).[1]

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with dilute HCl (to remove pyridine) and Brine. Dry over

.[1]

Pathway Visualization

The following diagram illustrates the divergence between the "Direct Azo" route (using the free amine) and the "Sulfonyl Chloride" route (requiring the acetamido protection).

Figure 1: Strategic workflow for converting Naphthionic Acid into functional Sulfonamide Dyes via the Acetamido intermediate.[1] Note the critical role of acetylation in enabling the chlorosulfonation step.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these parameters at each stage.

| Stage | Observation | Diagnosis | Corrective Action |

| Acetylation | Product is soluble in water.[1][4][5][6] | Incomplete reaction or salt formation.[1] | Acidify to pH 1 to precipitate the free acid form.[1] |

| Chlorosulfonation | Excessive foaming/charring.[1] | Temperature >15°C or wet reagents.[1][2] | Cool to 0°C; ensure strict anhydrous conditions. |

| Quenching | Product is a sticky oil, not solid.[1] | Mixed anhydride formation or impurities.[1] | Triturate with dry hexane or ether to induce crystallization.[1] |

| Coupling | Low yield of Sulfonamide.[1] | Hydrolysis of Sulfonyl Chloride. | Use dry solvents; add the chloride last to the amine/base mixture. |

Safety & Handling

-

Chlorosulfonic Acid: Highly corrosive and reacts explosively with water.[1] Never add water to the acid.[1] Always work in a high-efficiency fume hood.[1]

-

Sulfonyl Chlorides: Potent sensitizers and lachrymators.[1] Wear double nitrile gloves and eye protection.[1]

-

Waste Disposal: Quenched chlorosulfonic acid mixtures are highly acidic.[1] Neutralize with Sodium Carbonate to pH 7 before disposal.[1]

References

-

Bahrami, K. (2011).[1][7] TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett. Link

-

Smiles, S., & Stewart, J. (1925).[1] p-Acetaminobenzenesulfonyl Chloride.[1] Organic Syntheses, Coll. Vol. 1, p.8. (Analogous procedure for naphthalene series). Link

-

BenchChem. (2025).[1][3] Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid (Protocol Adaptation). Link[1]

-

PubChem. (2025).[1] 4-Acetamidonaphthalene-1-sulfonyl chloride Compound Summary. National Library of Medicine.[1] Link[1]

Sources

- 1. ナフテン酸 technical | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]

- 5. bdmaee.net [bdmaee.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]

Application Note: Purification Strategies for 4-Acetamidonaphthalene-1-sulfonic Acid

This Application Note is structured to provide a rigorous, field-proven methodology for the purification of 4-Acetamidonaphthalene-1-sulfonic acid (also known as N-acetylnaphthionic acid).

Introduction & Chemical Context

4-Acetamidonaphthalene-1-sulfonic acid is a critical intermediate in the synthesis of azo dyes and pharmaceutical agents. In crude preparations (often via acetylation of naphthionic acid), the primary impurities are:

-

Unreacted Starting Material: 4-Aminonaphthalene-1-sulfonic acid (Naphthionic acid).

-

Isomeric Byproducts: 1-Naphthol-sulfonic acids or isomeric amino-sulfonic acids (e.g., 1,2-isomer) carried over from the sulfonation step.

-

Inorganic Salts: Sodium sulfate (

) or Sodium chloride (

The Purification Strategy: Salt vs. Free Acid

A common pitfall in handling sulfonic acids is attempting to recrystallize the free acid directly. Free aromatic sulfonic acids are often hygroscopic, deliquescent solids or viscous oils that are difficult to crystallize.

-

Expert Insight: The most robust purification strategy is to first purify the Sodium Salt (which crystallizes well) to remove organic impurities, and then convert it to the Free Acid using cation exchange chromatography if the protonated form is strictly required.

Pre-Purification Analysis

Before initiating purification, characterize the crude material to define the impurity profile.

Analytical Method: RP-HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0-5 min (5% B), 5-20 min (5% to 60% B).

-

Detection: UV @ 254 nm (aromatic backbone) and 280 nm.

-

Target Logic: The acetylated product is less polar than the free amine (naphthionic acid) and will elute later.